Dimethyl-(2-piperidin-2-yl-ethyl)-amine

Descripción general

Descripción

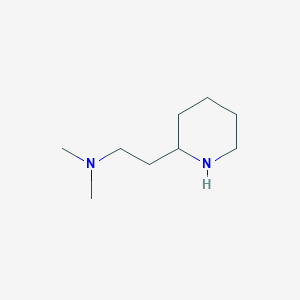

Dimethyl-(2-piperidin-2-yl-ethyl)-amine is an organic compound that features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(2-piperidin-2-yl-ethyl)-amine typically involves the reaction of piperidine with dimethylamine under controlled conditions. One common method involves the alkylation of piperidine with a suitable alkylating agent, followed by the introduction of the dimethylamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl-(2-piperidin-2-yl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or other amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted amine derivatives.

Aplicaciones Científicas De Investigación

2.1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including dimethyl-(2-piperidin-2-yl-ethyl)-amine, in cancer therapy. Research indicates that compounds with piperidine moieties can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor types:

- Mechanism of Action : The compound may interact with specific proteins involved in cell signaling pathways that regulate apoptosis and proliferation. For instance, piperidine derivatives have shown enhanced activity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Case Study : A study demonstrated that piperidine-based compounds could inhibit IKKb, a key regulator in cancer progression, suggesting their potential as novel anticancer agents .

2.2. Neurological Disorders

This compound has also been explored for its efficacy in treating neurological conditions:

- Alzheimer's Disease : Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's disease pathology. This inhibition can enhance cholinergic signaling and potentially improve cognitive function .

- Psychiatric Disorders : The compound has been investigated for its potential to treat psychiatric conditions by modulating neurotransmitter systems .

Comparative Analysis of Piperidine Derivatives

To better understand the applications of this compound, it is useful to compare it with other piperidine derivatives in terms of their therapeutic effects.

| Compound Name | Target Disease | Mechanism of Action | Efficacy Level |

|---|---|---|---|

| This compound | Cancer (e.g., lung) | IKKb inhibition; apoptosis induction | Moderate to High |

| EF24 (Piperidinone derivative) | Various Cancers | NF-kB pathway modulation | High |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibition | High |

Conclusion and Future Directions

This compound represents a promising candidate for further research and development in the pharmaceutical industry. Its ability to interact with multiple biological targets suggests that it could play a significant role in treating various diseases, particularly cancer and neurological disorders.

Future research should focus on:

- Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Further elucidating the molecular pathways influenced by this compound.

- Structural Modifications : Investigating analogs that may enhance potency or reduce side effects.

Mecanismo De Acción

The mechanism of action of Dimethyl-(2-piperidin-2-yl-ethyl)-amine involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction pathways that regulate various physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide

- Dimethyl(2-(piperidin-2-yl)ethyl)phosphine oxide hydrochloride

- N,2-dimethyl-N-[2-(piperidin-2-yl)ethyl]pentanamide

Uniqueness

Dimethyl-(2-piperidin-2-yl-ethyl)-amine is unique due to its specific structural features and the presence of the dimethylamine group

Actividad Biológica

Dimethyl-(2-piperidin-2-yl-ethyl)-amine (DMPEA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes current research findings, experimental methodologies, and potential therapeutic applications of DMPEA.

Chemical Structure and Properties

DMPEA is characterized by its piperidine ring structure, which includes two methyl groups attached to the nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 168.27 g/mol. The presence of the piperidine moiety is crucial for its interaction with biological systems, influencing its pharmacological properties.

Biological Activity Overview

DMPEA exhibits a range of biological activities, primarily through its interactions with various receptors and enzymes. Its structural features allow it to function as a ligand in receptor binding studies, which is essential for understanding its role in modulating neurotransmitter systems.

Pharmacological Applications

- Neurotransmitter Modulation :

- Anticancer Activity :

-

Antifibrotic Properties :

- Experimental studies have indicated that derivatives of DMPEA can inhibit collagen expression and reduce hydroxyproline content in cell cultures, suggesting potential applications as anti-fibrotic agents.

Experimental Methods

To evaluate the biological activity of DMPEA, several experimental methodologies are employed:

- Cell Viability Assays : These assays measure the cytotoxicity of DMPEA against different cancer cell lines using techniques like MTT or resazurin assays.

- Receptor Binding Studies : Techniques such as molecular docking simulations help visualize DMPEA's binding affinities to target proteins.

- Protein Expression Analysis : ELISA and Western blotting are used to assess the impact of DMPEA on specific biomarkers associated with disease progression.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of DMPEA derivatives on HepG2 liver cancer cells, researchers found that modifications to the piperidine structure significantly affected IC50 values. For instance, certain derivatives showed IC50 values as low as 0.069 mM, indicating potent antiproliferative activity .

Case Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological properties of DMPEA revealed its potential as an acetylcholinesterase inhibitor. This property is crucial for developing treatments for Alzheimer’s disease, where modulation of cholinergic pathways is beneficial .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and corresponding IC50 values of various derivatives related to DMPEA:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer (HepG2) | 0.069 |

| Piperidine Derivative A | Anticancer (K562) | 1.6 |

| Piperidine Derivative B | Acetylcholinesterase Inhibition | Not specified |

| Piperidine Derivative C | Anti-fibrotic | Not specified |

Propiedades

IUPAC Name |

N,N-dimethyl-2-piperidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(2)8-6-9-5-3-4-7-10-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWPLEFSACXKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304571 | |

| Record name | 2-(2-Dimethylaminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60717-49-9 | |

| Record name | 60717-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Dimethylaminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.